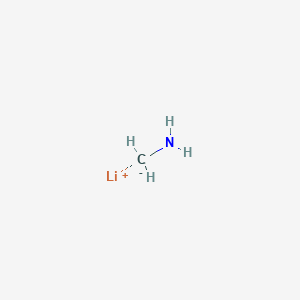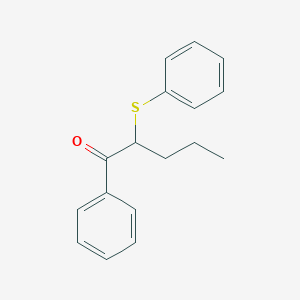
2H-Thiopyran-2-one, 4-hydroxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thiopyran-2-one, 4-hydroxy-6-methyl- is a heterocyclic compound that belongs to the class of thiopyrans It is characterized by a sulfur atom in the ring structure, which differentiates it from its oxygen-containing analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thioketone with an aldehyde or ketone in the presence of a base can lead to the formation of the thiopyran ring . Another method involves the use of sulfur-containing reagents to introduce the sulfur atom into the pyran ring .
Industrial Production Methods
Industrial production of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Thiopyran-2-one, 4-hydroxy-6-methyl- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a substituent on the thiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiopyrans.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Applications De Recherche Scientifique
2H-Thiopyran-2-one, 4-hydroxy-6-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with biological molecules, leading to changes in their structure and function . The sulfur atom in the thiopyran ring plays a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
2H-Thiopyran-2-one, 4-hydroxy-6-methyl- can be compared with other similar compounds such as:
2H-Pyran-2-one, 4-hydroxy-6-methyl-: This oxygen-containing analog has similar chemical properties but differs in its reactivity due to the presence of oxygen instead of sulfur.
2H-Thiopyran-2-one, 4-methoxy-6-methyl-: This compound has a methoxy group instead of a hydroxy group, which affects its chemical behavior and applications.
The uniqueness of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- lies in its sulfur-containing ring, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts.
Propriétés
Numéro CAS |
58035-27-1 |
|---|---|
Formule moléculaire |
C6H6O2S |
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
2-hydroxy-6-methylthiopyran-4-one |
InChI |
InChI=1S/C6H6O2S/c1-4-2-5(7)3-6(8)9-4/h2-3,8H,1H3 |
Clé InChI |
USIIJTFKQCCPOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C(S1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



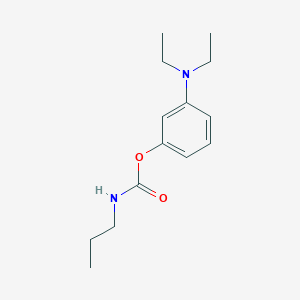
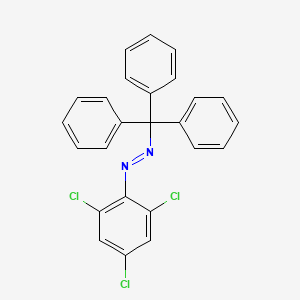
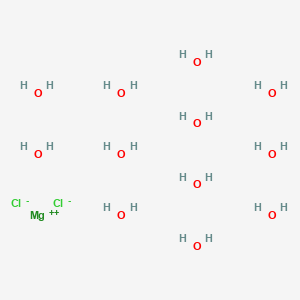
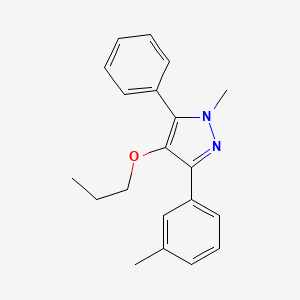
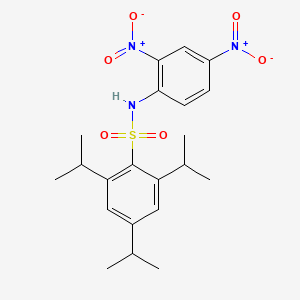
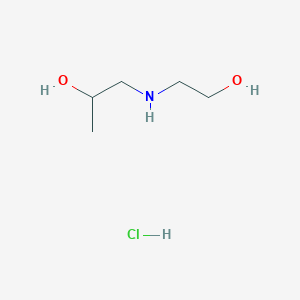
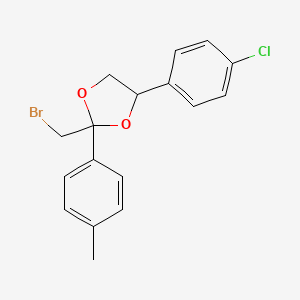
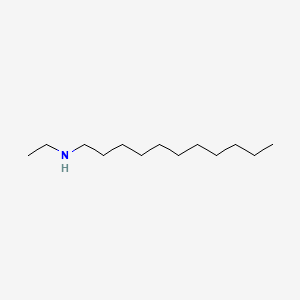
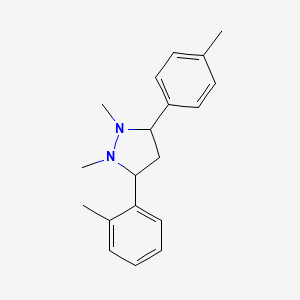
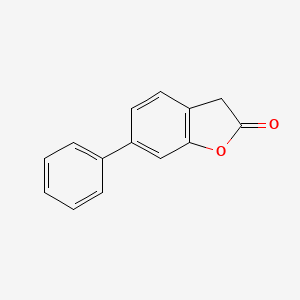
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
